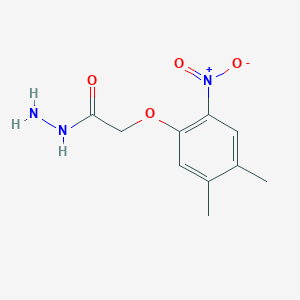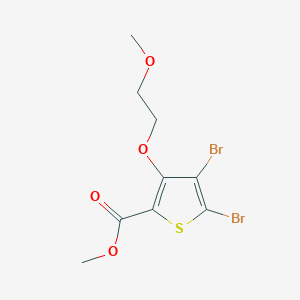
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10Br2O4S and a molecular weight of 374.05 g/mol . This compound is characterized by the presence of bromine atoms at the 4 and 5 positions of the thiophene ring, a methoxyethoxy group at the 3 position, and a carboxylate ester group at the 2 position. It is a high-purity compound, often used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multiple steps. One reported method starts with glycol monomethyl ether glycol as the starting material. The synthesis proceeds through a series of reactions, including etherification and bromination, to introduce the desired functional groups . The reaction with phosphorus tribromide in ether is a key step in the bromination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective atmospheres (e.g., nitrogen) and controlled reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorus Tribromide: Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the methoxyethoxy group play crucial roles in its reactivity and interactions. The compound can participate in electron transfer processes, influencing the electronic properties of the molecules it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxyethoxy group.
2,5-Dibromo-3-hexylthiophene: Similar bromination pattern but with a hexyl group instead of a methoxyethoxy group.
Uniqueness
Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the methoxyethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in material science and organic synthesis .
Propiedades
Número CAS |
1707727-89-6 |
|---|---|
Fórmula molecular |
C9H10Br2O4S |
Peso molecular |
374.05 g/mol |
Nombre IUPAC |
methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3 |
Clave InChI |
SOCBAWGVAUITKO-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(SC(=C1Br)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)

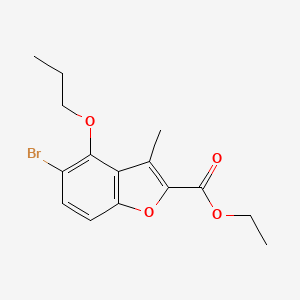
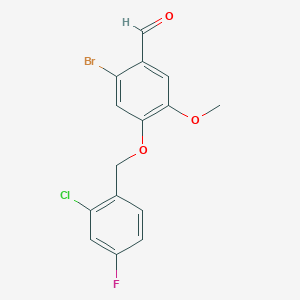
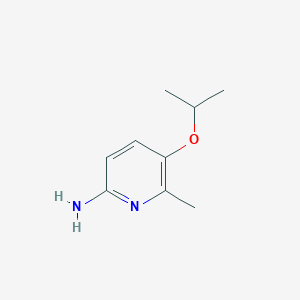
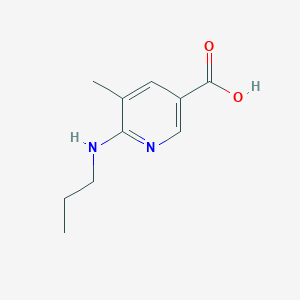
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
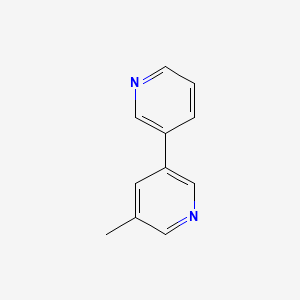
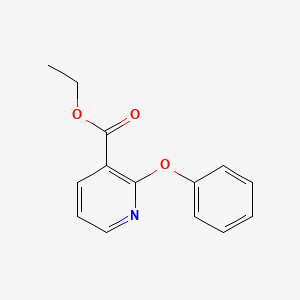

![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13011283.png)
